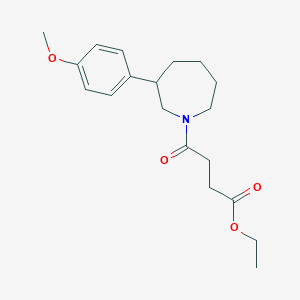

Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

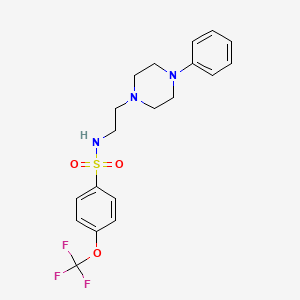

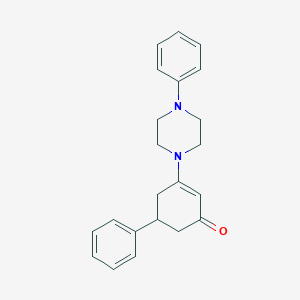

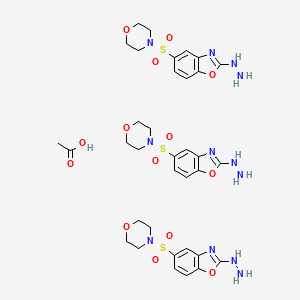

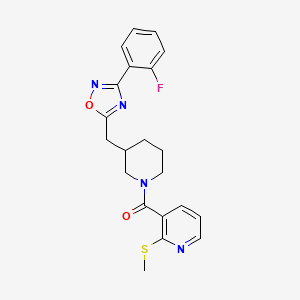

Molecular Structure Analysis

The molecular structure would be characterized by the seven-membered azepane ring, the ester functional group (-COO-), and the methoxyphenyl group. The exact structure would depend on the positions of these groups on the azepane ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Antioxidant Properties

One of the key applications of Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate and its derivatives is in investigating antioxidant properties. For instance, a study by Stanchev et al. (2009) explored the antioxidant activity of several 4-hydroxycoumarin derivatives, including compounds similar to Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate. This study found that these compounds exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system, showcasing their potential in oxidative stress-related applications (Stanchev et al., 2009).

Growth-Regulating Activity

Another significant application is in the field of agriculture, particularly in growth regulation of plants. Stanchev et al. (2010) examined the growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants. They found that these compounds influenced plant growth and nitrogen-fixing capacity in a concentration-dependent manner. This highlights the potential use of such compounds in managing plant growth and health (Stanchev et al., 2010).

Organic Synthesis and Catalysis

In the realm of organic chemistry, these compounds are valuable for synthetic applications. For example, Kato et al. (1978) described the reaction of Ethyl 4-bromo-3-oxobutanoate with diethyl malonate, showcasing the utility of such compounds in organic synthesis and the formation of various chemical structures. This indicates their importance in the synthesis of more complex organic molecules (Kato et al., 1978).

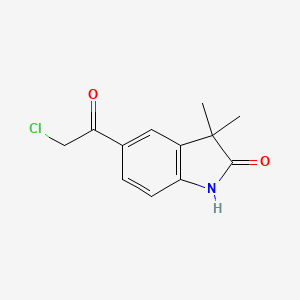

Enzymatic Reduction

Ethyl 4-Chloro-3-Oxobutanoate, a related compound, was studied by Shimizu et al. (1990) for its reduction in an organic solvent-water diphasic system. This research contributes to understanding the enzymatic reduction processes, which can be critical in pharmaceutical and chemical manufacturing (Shimizu et al., 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-3-24-19(22)12-11-18(21)20-13-5-4-6-16(14-20)15-7-9-17(23-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTWBTWPAUVGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)

![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)

![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)